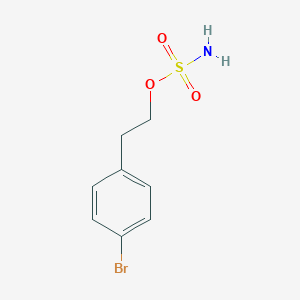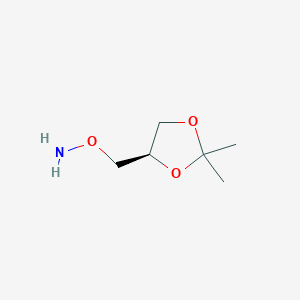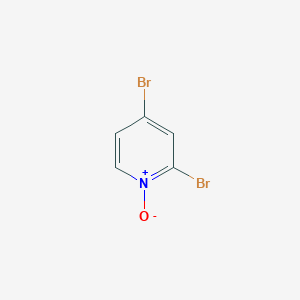
2,3-Difluoro-4-octoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-octoxybenzoic acid (DFOB) is an organic compound that belongs to the class of benzoic acids. It is a colorless and odorless crystalline solid that is widely used in scientific research. DFOB has been synthesized using different methods, and its applications in scientific research have been explored extensively.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-octoxybenzoic acid has been used in various scientific research applications, including as a building block for the synthesis of other compounds, such as liquid crystals, chiral ligands, and other benzoic acid derivatives. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Moreover, this compound has been used as a stabilizer for the synthesis of nanoparticles, such as gold and silver nanoparticles.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-octoxybenzoic acid is not well understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in biological systems. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the protection of cells against oxidative stress. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Difluoro-4-octoxybenzoic acid has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound is not readily soluble in water, which may limit its use in aqueous systems. Moreover, this compound has a relatively short half-life in biological systems, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the use of 2,3-Difluoro-4-octoxybenzoic acid in scientific research. One direction is the development of this compound-based fluorescent probes for the detection of other metal ions, such as iron and lead. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Moreover, the use of this compound in combination with other compounds, such as nanoparticles and other drugs, may enhance its effectiveness in certain applications.
Conclusion:
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used in various fields, including medicine, materials science, and environmental science, and its use in scientific research is likely to expand in the future.
Métodos De Síntesis
2,3-Difluoro-4-octoxybenzoic acid can be synthesized using different methods, including the reaction of 2,3-difluorobenzoic acid with octanol in the presence of a catalyst. The reaction produces this compound as a white solid with a yield of about 70%. The purity of the synthesized this compound can be improved using recrystallization techniques.
Propiedades
| 122265-96-7 | |
Fórmula molecular |
C15H20F2O3 |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
2,3-difluoro-4-octoxybenzoic acid |
InChI |
InChI=1S/C15H20F2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9H,2-7,10H2,1H3,(H,18,19) |
Clave InChI |
LKLUKBVDNAEEKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
SMILES canónico |
CCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Sinónimos |
2,3-Difluoro-4-(octyloxy)-benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)





![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)







